molecular formula C20H22BrN3O6 B14778099 Thalidomide-O-acetamido-C5-Br

Thalidomide-O-acetamido-C5-Br

Cat. No.: B14778099
M. Wt: 480.3 g/mol
InChI Key: BAYLVLXIABNEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-O-acetamido-C5-Br (CAS synonym: Thalidomide-4'-O-acetamido-C5-Br) is a proteolysis-targeting chimera (PROTAC) building block designed for targeted protein degradation (TPD) . Its structure comprises three critical components:

  • E3 ligase ligand: A thalidomide derivative that recruits cereblon (CRBN), a component of the E3 ubiquitin ligase complex.
  • Linker: A pentyl (C5) chain modified with an acetamido group, providing stability and spatial flexibility.
  • Functional group: A terminal bromine (Br) atom enabling conjugation to target protein ligands via nucleophilic substitution or cross-coupling reactions.

Properties

Molecular Formula

C20H22BrN3O6

Molecular Weight

480.3 g/mol

IUPAC Name

N-(5-bromopentyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

InChI

InChI=1S/C20H22BrN3O6/c21-9-2-1-3-10-22-16(26)11-30-14-6-4-5-12-17(14)20(29)24(19(12)28)13-7-8-15(25)23-18(13)27/h4-6,13H,1-3,7-11H2,(H,22,26)(H,23,25,27)

InChI Key

BAYLVLXIABNEQK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-acetamido-C5-Br involves multiple steps, starting with the preparation of thalidomide. Thalidomide can be synthesized through the condensation of phthalic anhydride with glutamic acid . The subsequent steps involve the introduction of the acetamido group and the bromination of the aliphatic spacer. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-acetamido-C5-Br undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The bromine atom in the aliphatic spacer can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or ethanol, under controlled temperatures and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aliphatic spacer.

Scientific Research Applications

Thalidomide-O-acetamido-C5-Br has a wide range of scientific research applications:

Comparison with Similar Compounds

Key Properties :

  • Molecular formula : C₂₀H₂₂BrN₃O₆
  • Molecular weight : 480.315 g/mol
  • Purity : ≥95% (HPLC)
  • SMILES : BrCCCCCNC(=O)COC1=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=CC=C1
  • Storage : Stable for 12 months at 2–8°C; shipped at room temperature .

This compound is widely used in PROTAC synthesis to degrade disease-relevant proteins, leveraging the ubiquitin-proteasome system. Its bromine-terminated linker allows modular attachment to target ligands, making it versatile for preclinical research .

Comparison with Similar Compounds

Thalidomide-O-acetamido-C5-Br belongs to a family of thalidomide-based PROTAC building blocks. Below is a structural and functional comparison with analogous compounds:

Structural Variations

Compound Name Linker Length/Type Functional Group Molecular Weight (g/mol) Key Features
This compound C5 alkyl + acetamido Br 480.315 High flexibility; bromine enables stable conjugation
Thalidomide-O-acetamido-C3-Br C3 alkyl + acetamido Br ~420 (estimated) Shorter linker; may limit ternary complex formation
Thalidomide-PEG4-O-acetamido-Br PEG4 + acetamido Br ~550 (estimated) Enhanced solubility; potential steric hindrance
Thalidomide-O-acetamido-C5-Cl C5 alkyl + acetamido Cl ~440 (estimated) Lower reactivity vs. bromine; cost-effective synthesis

Functional Differences

Linker Length and Flexibility: The C5 alkyl linker in this compound provides optimal distance between the E3 ligase and target protein, facilitating efficient ubiquitination . Shorter linkers (e.g., C3) may restrict spatial arrangement, reducing degradation efficacy.

Functional Group Reactivity :

  • Bromine in this compound offers higher reactivity in Suzuki-Miyaura or nucleophilic aromatic substitution reactions compared to chlorine .
  • Iodine-terminated analogs (e.g., Thalidomide-O-acetamido-C5-I) exhibit even greater reactivity but may pose stability challenges.

Solubility and Stability :

  • The acetamido group enhances solubility in polar solvents compared to unmodified alkyl linkers.
  • Bromine’s electronegativity may slightly reduce logP vs. chlorine analogs, balancing hydrophobicity for cell permeability.

Efficacy in Protein Degradation

  • This compound achieves sub-µM DC₅₀ (degradation concentration) in models targeting BRD4 or EGFR, outperforming C3 analogs due to improved ternary complex formation.
  • PEGylated variants show reduced efficacy in cell-based assays, likely due to steric bulk impeding E3 ligase recruitment.

Research and Development Considerations

  • Synthetic Utility : The bromine terminus in this compound allows for diverse bioconjugation strategies, making it a preferred choice over chlorine or iodine derivatives in early-stage PROTAC development .
  • Limitations : Its molecular weight (~480 g/mol) approaches the upper limit for favorable pharmacokinetics, necessitating optimization in linker design for in vivo applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.